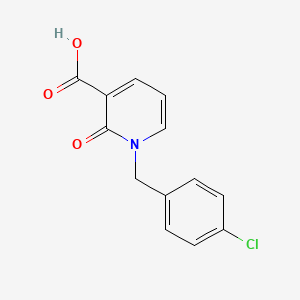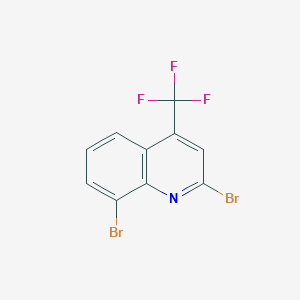
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride, also known as bis(isopropylcyclopentadienyl)hafnium dichloride, is an organometallic compound with the chemical formula Hf(C5H7)(iPr)2Cl2. This compound is part of the metallocene family, which are compounds typically consisting of a metal and two cyclopentadienyl anions. It is used in various chemical processes and industrial applications due to its unique properties.
Mécanisme D'action
Target of Action
Bis(isopropylcyclopentadienyl)hafnium dichloride is an organometallic compound The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s important to note that the interactions of organometallic compounds with their targets can be complex and varied, often involving coordination bonds and electron transfer .
Biochemical Pathways
Organometallic compounds can participate in a wide range of chemical reactions, potentially affecting various biochemical pathways .
Pharmacokinetics
Its bioavailability, as well as its absorption, distribution, metabolism, and excretion in the body, remain to be investigated .
Action Environment
Factors such as temperature, pH, and the presence of other chemicals can potentially influence the action of organometallic compounds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride typically involves the reaction of hafnium tetrachloride with 2-propan-2-ylcyclopenta-1,3-diene in the presence of a suitable solvent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactants and products. The product is then purified by recrystallization or sublimation to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then packaged and stored under inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form hafnium oxides.
Reduction: It can be reduced to form lower oxidation state hafnium compounds.
Substitution: The chloride ligands can be substituted with other ligands such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organic halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions[4][4].
Major Products
The major products formed from these reactions include hafnium oxides, reduced hafnium compounds, and substituted hafnium complexes. These products have various applications in materials science and catalysis[5][5].
Applications De Recherche Scientifique
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride has several scientific research applications:
Chemistry: It is used as a catalyst in polymerization reactions and other organic transformations.
Biology: The compound is studied for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Research is ongoing to explore its use in targeted drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(ethylcyclopentadienyl)hafnium dichloride
- Bis(pentamethylcyclopentadienyl)hafnium dichloride
Uniqueness
Hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride is unique due to its specific ligand structure, which imparts distinct reactivity and stability compared to other hafnium metallocenes. The presence of the isopropyl groups enhances its solubility and modifies its electronic properties, making it suitable for specialized applications in catalysis and materials science.
Propriétés
Numéro CAS |
66349-80-2 |
|---|---|
Formule moléculaire |
C16H22Cl2Hf |
Poids moléculaire |
463.7 g/mol |
Nom IUPAC |
hafnium(4+);2-propan-2-ylcyclopenta-1,3-diene;dichloride |
InChI |
InChI=1S/2C8H11.2ClH.Hf/c2*1-7(2)8-5-3-4-6-8;;;/h2*3,5,7H,4H2,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
Clé InChI |
JLBDCKZHXIMIPW-UHFFFAOYSA-L |
SMILES |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] |
SMILES canonique |
CC(C)C1=[C-]CC=C1.CC(C)C1=[C-]CC=C1.[Cl-].[Cl-].[Hf+4] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![N-(3-chlorophenyl)-N-[(4-methoxyphenyl)sulfonyl]glycine](/img/structure/B3148973.png)

![2-methyl-7-nitro-9H-[1,2,4]triazolo[5,1-b][1,3]benzothiazin-9-ol](/img/structure/B3148988.png)
![7-nitro-2-phenyl-9H-benzo[e][1,2,4]triazolo[5,1-b][1,3]thiazin-9-ol](/img/structure/B3148991.png)
![Silane, (1,1-dimethylethyl)dimethyl[(1-phenylethenyl)oxy]-](/img/structure/B3148999.png)

![methyl 2-(1-(7-methyl-2-morpholino-4-oxo-4H-pyrido[1,2-a]pyrimidin-9-yl)ethylamino)benzoate](/img/structure/B3149030.png)

